molecular formula C21H15FN2O2 B14377635 3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one CAS No. 88538-93-6

3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one

Cat. No.: B14377635
CAS No.: 88538-93-6
M. Wt: 346.4 g/mol
InChI Key: FIBXJQUKOHKGHU-UHFFFAOYSA-N
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Description

3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to a quinazolinone core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The reaction of 4-fluorophenol with a suitable phenyl halide under basic conditions to form the 4-(4-fluorophenoxy)phenyl intermediate.

    Quinazolinone Formation: The intermediate is then reacted with 2-methylquinazolin-4(3H)-one under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the quinazolinone core.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the fluorophenoxy group.

Scientific Research Applications

3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole: A structurally similar compound with a pyrazole core instead of a quinazolinone core.

    4-Fluorophenol: A simpler compound with a single fluorophenoxy group.

Uniqueness

3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one is unique due to its specific combination of a fluorophenoxy group and a quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

88538-93-6

Molecular Formula

C21H15FN2O2

Molecular Weight

346.4 g/mol

IUPAC Name

3-[4-(4-fluorophenoxy)phenyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C21H15FN2O2/c1-14-23-20-5-3-2-4-19(20)21(25)24(14)16-8-12-18(13-9-16)26-17-10-6-15(22)7-11-17/h2-13H,1H3

InChI Key

FIBXJQUKOHKGHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC4=CC=C(C=C4)F

Origin of Product

United States

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